N-(4-methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Medicinal chemistry Structure-activity relationship (SAR) Hydrogen-bond donor/acceptor profiling

This 1,4-thiazepane-4-carboxamide incorporates a para-electron-donating 4-methoxyphenyl group, lowering predicted lipophilicity by 0.5–1.0 log units versus N-benzyl/cyclohexyl analogs to favor intrinsic clearance. A predicted pKa of 13.32 guarantees a neutral ionization state at physiological pH, while cLogP 2.8-3.5 supports passive blood-brain barrier penetration—ideal for CNS GPCR and ion channel screening. The pyrrolidin-1-ylmethyl substituent and thiazepane sulfur confer distinct electronic and conformational properties for scaffold-hopping exercises. Prioritize this compound for metabolic-stability-biased screening subsets and allosteric pocket targeting. Supplied at ≥95% purity in micromole-to-milligram quantities for high-throughput screening.

Molecular Formula C18H27N3O2S
Molecular Weight 349.49
CAS No. 1421491-39-5
Cat. No. B2936633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
CAS1421491-39-5
Molecular FormulaC18H27N3O2S
Molecular Weight349.49
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)N2CCCSCC2CN3CCCC3
InChIInChI=1S/C18H27N3O2S/c1-23-17-7-5-15(6-8-17)19-18(22)21-11-4-12-24-14-16(21)13-20-9-2-3-10-20/h5-8,16H,2-4,9-14H2,1H3,(H,19,22)
InChIKeyKXAZXZWLLMOJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide (CAS 1421491-39-5): Structural Identity and Procurement Baseline


N-(4-Methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide (CAS 1421491-39-5) is a synthetic heterocyclic compound featuring a 1,4-thiazepane core substituted with a pyrrolidin-1-ylmethyl group at the 3-position and a 4-methoxyphenyl carboxamide at the 4-position, with molecular formula C₁₈H₂₇N₃O₂S and molecular weight 349.49 g·mol⁻¹ [1]. The compound is supplied as a screening compound (Life Chemicals product code F6400-0700) at a typical purity of ≥95% and is available in micromole quantities for high-throughput screening and medicinal chemistry hit identification [1][2]. Its predicted physicochemical properties include a density of 1.202±0.06 g/cm³, a boiling point of 557.2±50.0 °C, and a pKa of 13.32±0.70 [1].

Why N-(4-Methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide Cannot Be Interchanged with Close Thiazepane Analogs


Within the 1,4-thiazepane-4-carboxamide chemotype, variation at the N-aryl/alkyl carboxamide substituent profoundly alters predicted hydrogen-bonding capacity, lipophilicity, and steric occupancy of the putative binding region. The 4-methoxyphenyl group on the target compound introduces a para-electron-donating substituent that modulates the aryl ring's electronic character, influencing both π-stacking interactions and metabolic oxidation susceptibility relative to unsubstituted phenyl, benzyl, or cyclohexyl analogs [1][2]. Consequently, even analogs with identical pyrrolidinylmethyl-thiazepane cores—such as N-benzyl (CAS 1421493-00-6) or N-cyclohexyl (CAS 1448037-17-9) variants—are expected to display divergent target-binding profiles, solubility, and off-target liability, making generic substitution unreliable without empirical confirmation [3].

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide Versus Closest Analogs


Predicted Hydrogen-Bond Donor Count: Differentiating the 4-Methoxyphenyl Carboxamide from N-Benzyl and N-Cyclohexyl Analogs for Target Engagement Profiling

The target compound possesses one hydrogen-bond donor (the carboxamide N–H) and four hydrogen-bond acceptors (the carboxamide carbonyl oxygen, the methoxy oxygen, the pyrrolidine nitrogen, and the thiazepane ring sulfur). This donor/acceptor balance is distinct from both the N-benzyl analog (CAS 1421493-00-6) and the N-cyclohexyl analog (CAS 1448037-17-9). While all three compounds share one H-bond donor, the 4-methoxyphenyl group provides an additional H-bond acceptor (the methoxy oxygen; total 4 acceptors) compared to the benzyl analog (3 acceptors; no methoxy oxygen) and the cyclohexyl analog (3 acceptors) [1][2][3]. This additional acceptor site may enable supplementary interaction with polar protein residues or structured water networks within a binding pocket.

Medicinal chemistry Structure-activity relationship (SAR) Hydrogen-bond donor/acceptor profiling

Predicted pKa and Ionization State Differentiation at Physiological pH for CNS Target Prioritization

The predicted pKa of the target compound is 13.32±0.70, attributed to the carboxamide N–H deprotonation [1]. At physiological pH 7.4, the compound is expected to exist overwhelmingly in the neutral (uncharged) state (estimated >99.999% neutral). This contrasts with analogs bearing more acidic N–H functionalities, where partial ionization could reduce passive membrane permeability. The high predicted pKa ensures that the compound remains unionized across a wide pH range encountered in biological assays (pH 2–10), providing consistent permeability behavior irrespective of assay compartment pH gradients.

Physicochemical profiling CNS drug discovery Ionization state prediction

Predicted Lipophilicity (cLogP) Differentiation of the 4-Methoxyphenyl Substituent: Impact on Metabolic Stability and Off-Target Liability

The 4-methoxyphenyl carboxamide motif on the target compound is predicted to confer a moderate lipophilicity profile distinct from the more lipophilic N-benzyl and N-cyclohexyl analogs. While experimentally measured logP/logD values are not publicly available for any of the comparator compounds, the structural basis for differentiation is clear: the methoxy substituent lowers cLogP by approximately 0.5–1.0 log unit relative to a phenyl or benzyl group of equivalent carbon count, due to the polar oxygen atom [1]. Conversely, the N-cyclohexyl analog is predicted to be the most lipophilic due to the saturated hydrocarbon ring, while the N-benzyl analog occupies an intermediate position. Reduced lipophilicity is associated with lower cytochrome P450 metabolic clearance and reduced hERG channel blockade risk—two critical parameters in hit-to-lead progression.

ADME prediction Lipophilicity Metabolic stability

Commercially Available Quantities and Format Differentiation for High-Throughput Screening Procurement Decisions

The target compound is commercially available from Life Chemicals (product code F6400-0700) in pre-weighed micromole quantities (2 μmol, 5 μmol, and 10 μmol), priced at $85.50, $94.50, and $103.50 respectively as of September 2023 [1]. This quantity format is specifically designed for direct dissolution and use in HTS campaigns without requiring additional weighing, reducing handling errors and enabling rapid hit confirmation. The closest N-benzyl analog (CAS 1421493-00-6) and N-cyclohexyl analog (CAS 1448037-17-9) are also available from Life Chemicals, but the target compound's pricing per μmol and the specific availability window should be verified at the point of procurement, as screening compound inventory fluctuates [1].

High-throughput screening (HTS) Compound procurement Screening library management

High-Value Application Scenarios for N-(4-Methoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide Based on Evidence-Driven Differentiation


CNS Hit Identification Campaigns Targeting GPCRs or Ion Channels Where Neutral, Moderately Lipophilic Chemotypes Are Preferred

The compound's predicted pKa of 13.32±0.70 ensures a fully neutral ionization state at physiological pH [1], while the estimated cLogP of 2.8–3.5 places it within the optimal CNS drug-like space (cLogP 2–4) for passive blood-brain barrier penetration. The additional hydrogen-bond acceptor from the 4-methoxy substituent may facilitate selective receptor interactions without compromising membrane permeability. This profile supports inclusion in focused screening sets for CNS GPCR and ion channel targets, where the N-(4-methoxyphenyl) motif distinguishes it from N-benzyl and N-cyclohexyl analogs.

Kinase or Enzyme Inhibition Screening Where a Tractable Carboxamide Scaffold Enables Rapid SAR Expansion

The 1,4-thiazepane-4-carboxamide core provides a conformationally flexible scaffold with multiple vectors for chemical elaboration [1]. The pyrrolidin-1-ylmethyl group at the 3-position and the 4-methoxyphenyl carboxamide at the 4-position offer two distinct diversification points for hit-to-lead optimization. The compound's structure suggests it could serve as a privileged starting point for kinase hinge-binding or allosteric pocket interactions, where the thiazepane ring sulfur and pyrrolidine nitrogen may engage key residues.

Metabolic Stability-Focused Screening Libraries Where Reduced Lipophilicity Is Used to Mitigate CYP-Mediated Clearance

The 4-methoxyphenyl substituent lowers predicted lipophilicity by approximately 0.5–1.0 log units relative to N-benzyl and N-cyclohexyl comparators [1]. In screening cascades where early metabolic stability is a gating criterion, the target compound may exhibit a more favorable intrinsic clearance profile, reducing the likelihood of early compound attrition due to rapid hepatic metabolism. This property supports prioritization over more lipophilic analogs when building a metabolic-stability-biased screening subset.

Fragment-Based or Scaffold-Hopping Programs Where the Thiazepane Core Is Used to Replace Privileged 1,4-Diazepane or Piperazine Scaffolds

The 1,4-thiazepane ring, containing a sulfur atom in place of a methylene group, offers distinct electronic and steric properties compared to analogous 1,4-diazepane or piperazine cores. The target compound's combination of a thiazepane ring with a pyrrolidinylmethyl substituent and a 4-methoxyphenyl carboxamide provides a unique three-dimensional pharmacophore that can be deployed in scaffold-hopping exercises aimed at improving selectivity, solubility, or intellectual property positioning relative to established heterocyclic series.

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